N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide is a structurally complex oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane moiety and a 2-ethoxyphenyl substituent. The spirocyclic system likely confers rigidity and influences hydrogen-bonding (HB) interactions, while the ethoxy group may enhance solubility or metabolic stability. Oxalamides are widely studied for applications ranging from flavoring agents (e.g., S336 in ) to antiviral therapeutics () and enzyme inhibitors (). This analysis focuses on comparing the target compound with structurally or functionally analogous oxalamides.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-23-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-24-18(25-13)9-5-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMCCWMAJFNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, which can be synthesized through a cyclization reaction involving diols and ketones . The intermediate is then reacted with an appropriate oxalamide derivative under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
Key structural features and thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°) of select oxalamides are summarized below:
Key Findings :
- S336, a flavoring oxalamide, shares a dimethoxybenzyl group but lacks spirocyclic architecture, suggesting divergent solubility and metabolic profiles .
Functional and Application-Based Comparisons
Flavoring Agents
Antiviral and Antimicrobial Agents
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamides () :
- Contrast: The methoxyphenethyl group in this compound differs from the target’s spiro system, which may alter bioavailability.
Metabolic Stability
- S336 and Analogs: No amide hydrolysis observed in rat hepatocytes, suggesting resistance to esterases and amidases .
- Target Compound :
- The ethoxy group may slow oxidative metabolism compared to methoxy substituents (e.g., in ’s compound).
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic compound characterized by a unique spirocyclic structure and oxalamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 362.4 g/mol. The compound features a dioxaspiro framework that enhances its structural complexity and stability, potentially contributing to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₅ |
| Molecular Weight | 362.4 g/mol |
| Functional Groups | Oxalamide, Spirocyclic |
| CAS Number | 899734-14-6 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Compounds with similar structures have shown the ability to modulate key signaling pathways, which may result in therapeutic effects against various diseases.
Potential Biological Targets
- Enzymes : Inhibition of specific enzymes related to metabolic disorders.
- Receptors : Interaction with neurotransmitter receptors that could influence neurological conditions.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxalamide moiety and the spirocyclic core can significantly impact the compound's biological activity. For instance, variations in substituents on the phenyl ring can alter potency and selectivity against different biological targets.
Case Studies
- Anti-cancer Activity : Preliminary studies have indicated that derivatives of oxalamides exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were tested against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, showing significant inhibition of cell proliferation.
- Anti-inflammatory Effects : Some oxalamide derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that compounds with a similar spirocyclic structure may exhibit neuroprotective effects, potentially through modulation of glutamate receptors, which are critical in neurodegenerative disorders.
Q & A
Q. How can in silico toxicity profiling guide preclinical development?
- Tools:
- ADMET Prediction (ADMETlab 2.0): Estimate hepatotoxicity, hERG inhibition, and plasma protein binding .
- Derek Nexus: Screen for structural alerts (e.g., mutagenic nitro groups in analogs) .
- Follow-up: Validate predictions with Ames tests and zebrafish embryo toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
